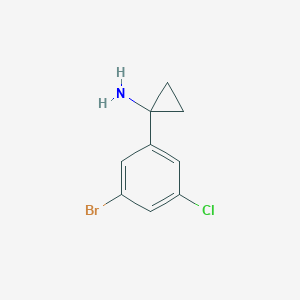
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H9BrClN It is a cyclopropane derivative, characterized by the presence of bromine and chlorine atoms on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-5-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler cyclopropane derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated cyclopropane derivatives.
Substitution: Formation of azido or thiolated cyclopropane derivatives.
科学的研究の応用
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine
- 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
- 1-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine
Uniqueness
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in certain applications, such as increased potency or selectivity in biological assays.
特性
分子式 |
C9H9BrClN |
|---|---|
分子量 |
246.53 g/mol |
IUPAC名 |
1-(3-bromo-5-chlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2 |
InChIキー |
VWENPVQCMDTNIK-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=CC(=C2)Br)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




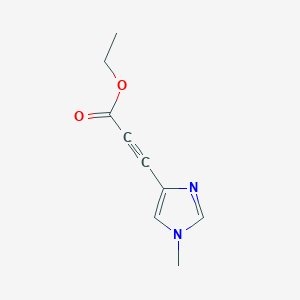
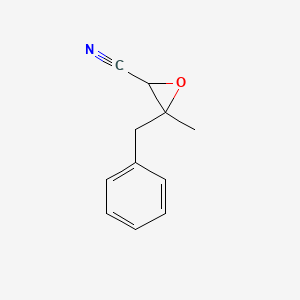

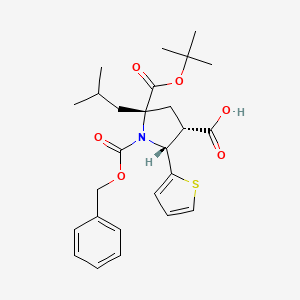
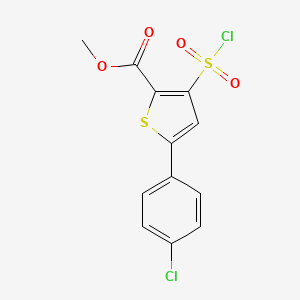

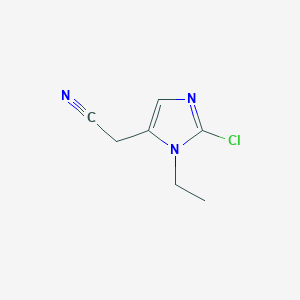
![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)

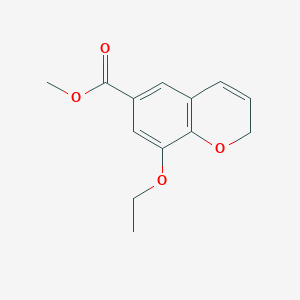

methanol](/img/structure/B13185422.png)
